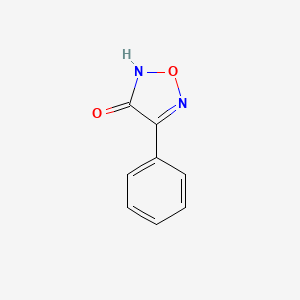

3-Hydroxy-4-phenyl-1,2,5-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,2,5-oxadiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-7(9-12-10-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSCPVXKXMUJAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NONC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxy 4 Phenyl 1,2,5 Oxadiazole and Its Structural Analogues

General Strategies for 1,2,5-Oxadiazole Core Construction

The synthesis of the 1,2,5-oxadiazole heterocyclic system can be achieved through several primary methodologies. nih.govresearchgate.net These strategies are fundamental to creating a wide array of substituted oxadiazoles (B1248032), which are precursors or analogues to the target compound. The principal approaches include cyclodehydration, cycloaddition, condensation, and ring-conversion reactions. nih.gov

Cyclodehydration Reactions

Cyclodehydration is a prominent and widely utilized method for forming the 1,2,5-oxadiazole ring. This approach typically involves the dehydration of α-dioximes (1,2-dione dioximes). chemicalbook.com The parent 1,2,5-oxadiazole, for instance, can be prepared by the dehydration of glyoxaldioxime. chemicalbook.com Various dehydrating agents have been successfully employed to facilitate this ring-closure reaction.

A notable development in this area is the use of 1,1'-carbonyldiimidazole (B1668759), which promotes the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes at ambient temperatures. organic-chemistry.org This mild method is advantageous as it allows for the synthesis of these often energetic compounds well below their decomposition temperatures and demonstrates compatibility with a broader range of functional groups. organic-chemistry.org

Table 1: Examples of Dehydrating Agents in 1,2,5-Oxadiazole Synthesis

| Starting Material | Dehydrating Agent | Product | Reference |

|---|---|---|---|

| Glyoxaldioxime | Succinic Anhydride (heated) | 1,2,5-Oxadiazole | chemicalbook.com |

| Glyoxaldioxime | Thionyl Chloride (SOCl₂) | 1,2,5-Oxadiazole | chemicalbook.com |

Cycloaddition Reactions

Cycloaddition reactions represent another key strategy for constructing heterocyclic rings, including the 1,2,5-oxadiazole system. nih.govresearchgate.net These reactions, particularly 1,3-dipolar cycloadditions, are powerful tools in organic synthesis. For instance, the reaction of nitrile oxides with nitriles can lead to the formation of an oxadiazole ring. organic-chemistry.org While this method is more commonly associated with the synthesis of the 1,2,4-oxadiazole (B8745197) isomer, it is a recognized pathway in heterocycle chemistry. nih.govnih.gov The reaction between 4,6-diphenylthieno[3,4-c] nih.govsci-hub.stresearchgate.netoxadiazole and acetylenes is a specific example of a cycloaddition involving a 1,2,5-oxadiazole derivative, showcasing the reactivity of this ring system. acs.org

Condensation Reactions

Condensation reactions are a versatile method for synthesizing oxadiazole rings. nih.govresearchgate.net These reactions often involve the coupling of two molecules with the elimination of a small molecule, such as water. A novel one-pot approach has been developed for the synthesis of 1,2,5-oxadiazole ring assemblies that involves the condensation of furoxanyl (B1587844) amidoximes with aldehydes, followed by an iodine-mediated oxidation step. sci-hub.stresearchgate.net This strategy highlights the use of condensation reactions to build complex heterocyclic systems efficiently. sci-hub.st

Ring-Conversion Approaches

Ring-conversion, or ring-transformation, reactions provide an elegant pathway to the 1,2,5-oxadiazole core from other pre-existing heterocyclic structures. nih.govthieme-connect.de A classic example of this is the Boulton–Katritzky rearrangement. thieme-connect.de In this rearrangement, various 3-heteroallyl-substituted heterocycles can be converted into a new five-membered ring. Synthetically useful examples include the rearrangement of 1-(1,2,4-oxadiazol-3-yl)alkanone oximes and 1-(isoxazol-3-yl)alkanone oximes into substituted 1,2,5-oxadiazoles. thieme-connect.de This method allows for the transformation of one heterocyclic system into another, leveraging the inherent reactivity of the starting ring. thieme-connect.de

Targeted Synthesis of 3-Hydroxy-1,2,5-oxadiazoles

The synthesis of 1,2,5-oxadiazoles bearing a hydroxyl group at the 3-position often requires specific strategies that introduce the oxygen functionality onto the heterocyclic core. One of the most effective methods involves the manipulation of substituents on a pre-formed 1,2,5-oxadiazole ring. thieme-connect.de

Synthesis of 4-Phenyl-1,2,5-oxadiazol-3-ol via Nucleophilic Substitution of Nitro-1,2,5-oxadiazoles

A powerful and widely used method for the synthesis of heteroatom-substituted 1,2,5-oxadiazoles is nucleophilic aromatic substitution. thieme-connect.de This approach is particularly effective when a good leaving group is present on the oxadiazole ring. The nitro group (–NO₂) is an excellent leaving group in this context, making nitro-1,2,5-oxadiazoles highly valuable and accessible starting materials for these transformations. thieme-connect.de

The synthesis of 3-hydroxy-1,2,5-oxadiazoles, including the specific target compound 4-phenyl-1,2,5-oxadiazol-3-ol, can be achieved by the treatment of a corresponding 3-nitro-1,2,5-oxadiazole with a hydroxide (B78521) source. thieme-connect.de The nitro group at the 3-position of the ring is readily displaced by a variety of nucleophiles, including hydroxides (OH⁻), alkoxides, and phenoxides. thieme-connect.de This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxide ion attacks the carbon atom bearing the nitro group, leading to the displacement of the nitrite (B80452) ion and the formation of the desired hydroxy-substituted product. thieme-connect.denih.gov

Table 2: Nucleophilic Substitution for the Synthesis of 4-Phenyl-1,2,5-oxadiazol-3-ol

| Starting Material | Reagent | Product | Leaving Group | Reference |

|---|

This synthetic route provides a direct and efficient pathway to 3-hydroxy-1,2,5-oxadiazoles from readily available nitro precursors, demonstrating the utility of nucleophilic substitution in the functionalization of the stable 1,2,5-oxadiazole ring. thieme-connect.de

N-Nitrosation and Cyclization Routes to Fused 3-Hydroxy-1,2,5-oxadiazole Systems

While specific literature on the N-nitrosation and cyclization routes to fused 3-hydroxy-1,2,5-oxadiazole systems is not extensively detailed in the provided context, the general principles of oxadiazole synthesis often involve cyclization reactions. These reactions can be initiated by various reagents and conditions. For instance, the formation of the 1,2,5-oxadiazole ring, also known as a furazan (B8792606) ring, can be achieved through the dehydration of α-dioximes.

Synthetic Routes to Phenyl-Substituted 1,2,5-Oxadiazoles

The synthesis of phenyl-substituted 1,2,5-oxadiazoles has been more broadly explored, with various methods available for their preparation. These methods often involve the cyclization of appropriate precursors.

Synthesis of 3,4-Diphenyl-1,2,5-oxadiazole-2-oxides and Corresponding Desoxy Analogues

A notable method for the synthesis of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides (also known as 3,4-diphenylfuroxans) involves the reaction of 1,2-diphenylethylene derivatives with a nitrating agent. For example, the reaction of 1-[4-(methylsulfonyl)phenyl]-2-phenylethene with an aqueous solution of sodium nitrite in acetic acid yields a mixture of regioisomeric furoxans. nih.gov The subsequent deoxygenation of these N-oxides to their corresponding desoxy analogues (furazans) can be achieved using a suitable reducing agent.

The synthesis of these compounds is often pursued for their potential biological activities. For instance, a series of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and their N-desoxy counterparts have been synthesized and evaluated as potential hybrid cyclooxygenase (COX) inhibitor/nitric oxide donor agents. nih.gov

Table 1: Examples of Synthesized Phenyl-Substituted 1,2,5-Oxadiazoles and their Precursors

| Starting Material | Reagents and Conditions | Product(s) | Reference |

| 1-[4-(methylsulfonyl)phenyl]-2-phenylethene | aq. NaNO₂, AcOH | 4-[4-(methylsulfonyl)phenyl]-3-phenyl-1,2,5-oxadiazole-2-oxide and 3-[4-(methylsulfonyl)phenyl]-4-phenyl-1,2,5-oxadiazole-2-oxide | nih.gov |

Mechanistic Studies in 1,2,5-Oxadiazole Synthesis

The mechanisms underlying the formation of the 1,2,5-oxadiazole ring are diverse and depend on the specific synthetic route. A review of synthetic strategies for 1,2,5-oxadiazoles highlights methods such as cycloaddition, dimerization, cyclodehydration, condensation, thermolysis, nitration, oxidation, and ring-conversion. nih.gov

One common pathway to 1,2,5-oxadiazoles (furazans) involves the cyclization of α-dioximes. A mild and efficient method for this transformation utilizes 1,1'-carbonyldiimidazole (CDI) at ambient temperature. organic-chemistry.org This approach is advantageous as it avoids the high temperatures that can lead to the decomposition of these energetic compounds and demonstrates good functional group compatibility. organic-chemistry.org

The synthesis of benzo[c] nih.govCurrent time information in Bangalore, IN.umich.eduoxadiazole derivatives has also been the subject of mechanistic studies, particularly in the context of developing inhibitors for biological targets like PD-L1. nih.gov

The following table lists the chemical compounds mentioned throughout this article.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity and environment of each proton and carbon atom can be determined.

In the ¹H NMR spectrum of 3-Hydroxy-4-phenyl-1,2,5-oxadiazole, the aromatic protons of the phenyl ring would typically appear as a multiplet in the range of δ 7.0-8.0 ppm. The exact chemical shift and splitting pattern would depend on the electronic effects of the 1,2,5-oxadiazole ring. The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature, but generally expected to be downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.0 - 8.0 | Multiplet |

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The two carbon atoms of the 1,2,5-oxadiazole ring would exhibit distinct signals in the downfield region, typically between δ 150-170 ppm, due to their attachment to electronegative nitrogen and oxygen atoms. The carbon bearing the hydroxyl group (C-3) would likely be more deshielded than the carbon attached to the phenyl group (C-4). The phenyl carbons would show a series of peaks between δ 120-140 ppm. The ipso-carbon, directly attached to the oxadiazole ring, would have a chemical shift distinct from the ortho, meta, and para carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (C-OH) | ~160 - 170 |

| C-4 (C-Ph) | ~150 - 160 |

| Phenyl C (ipso) | ~125 - 135 |

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would establish proton-proton couplings within the phenyl ring, while HSQC would correlate directly attached proton and carbon atoms. HMBC would be crucial for identifying long-range (2-3 bond) correlations, for instance, between the phenyl protons and the oxadiazole ring carbons, confirming the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The 1,2,5-oxadiazole ring, also known as a furazan (B8792606), has characteristic vibrational modes. These typically include C=N, N-O, and C-O stretching vibrations. The C=N stretching frequencies are generally found in the 1500-1650 cm⁻¹ region. The N-O stretching vibrations of the ring are expected to appear in the 1300-1400 cm⁻¹ and 800-1000 cm⁻¹ ranges. The specific frequencies are influenced by the substituents on the ring.

The IR spectrum would clearly indicate the presence of the hydroxyl and aromatic groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear as sharp peaks just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring would produce characteristic absorptions in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (broad) | 3200 - 3600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic C=C | C=C Stretch | 1400 - 1600 |

| Oxadiazole Ring | C=N Stretch | 1500 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of molecules containing chromophores. For this compound, the spectrum is defined by the electronic transitions within its conjugated system, which comprises the phenyl ring and the 1,2,5-oxadiazole (furazan) heterocycle.

While specific experimental λmax values for this compound are not extensively reported in the surveyed literature, the expected absorption characteristics can be inferred from studies on related phenyl-substituted oxadiazole derivatives. Typically, such compounds exhibit strong absorption bands in the UV region. For instance, various 2,5-disubstituted-1,3,4-oxadiazoles show maximum absorption wavelengths (λmax) between 224 and 231 nm. researchgate.net

The UV-Vis absorption spectrum of this compound is dominated by π → π* and n → π* electronic transitions. researchgate.net

π → π Transitions:* These are high-energy, high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic and heterocyclic rings. The conjugation between the phenyl group and the 1,2,5-oxadiazole ring creates an extended π-system, which typically results in a bathochromic (red) shift of the absorption maxima compared to the non-conjugated individual chromophores. Electronic absorption spectra for similar aromatic heterocycles confirm that π–π* absorption bands are characteristic of these moieties. researchgate.net

n → π Transitions:* These lower-intensity absorptions are caused by the excitation of an electron from a non-bonding orbital (n), located on the oxygen and nitrogen heteroatoms of the oxadiazole ring, to a π* antibonding orbital. These transitions are often observed as shoulders on the main π → π* absorption band.

The planarity between the phenyl and oxadiazole rings is crucial for effective π-conjugation, which influences the energy and intensity of these transitions. Any steric hindrance that forces the rings out of plane would disrupt conjugation, leading to a hypsochromic (blue) shift and a decrease in absorption intensity.

Table 1: Expected UV-Vis Spectroscopic Data for Phenyl-Oxadiazole Systems

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (bonding) → π (antibonding) | 220-300 nm | High |

| n → π | n (non-bonding) → π (antibonding) | >280 nm | Low |

Note: Data is inferred from general characteristics of related phenyl-substituted oxadiazole compounds.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

In mass spectrometry, this compound (C₈H₆N₂O₂) is expected to show a prominent molecular ion peak [M]⁺ or, more commonly in modern techniques like electrospray ionization (ESI), a protonated molecule [M+H]⁺.

Studies on the gas-phase fragmentation of related 4-aminoalkyl-3-hydroxyfurazans using ESI tandem mass spectrometry (MS/MS) reveal complex fragmentation pathways that are highly dependent on the site of protonation. nih.govnih.gov For this compound, protonation can occur on the ring nitrogen atoms, the ring oxygen, or the exocyclic hydroxyl group. Cleavage initiated by protonation on the heterocyclic ring is a dominant pathway. nih.gov

Key fragmentation processes for hydroxyfurazan rings include:

Successive Neutral Losses: Prominent fragmentation pathways involve the sequential loss of nitric oxide (NO) and carbon monoxide (CO). nih.gov

Ring Cleavage: Alternative cleavages of the heterocyclic ring can occur, initiated by protonation at different nitrogen atoms (N2 vs. N5), leading to complementary product ions. nih.govnih.gov

The phenyl substituent would be expected to stabilize adjacent ions, influencing the relative abundance of different fragment ions.

Table 2: Plausible Mass Spectrometric Fragmentations for Protonated 3-Hydroxy-1,2,5-oxadiazole Ring Systems

| Precursor Ion | Fragmentation Process | Neutral Loss |

| [M+H]⁺ | Ring Cleavage | NO |

| [M+H-NO]⁺ | Subsequent Cleavage | CO |

| [M+H]⁺ | Ring Opening | CHNO₂ |

Note: Fragmentation data is based on studies of substituted 3-hydroxyfurazans. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. While specific HRMS data for this compound was not found in the searched literature, its theoretical exact mass can be calculated. For the neutral molecule with the formula C₈H₆N₂O₂, the monoisotopic mass is 178.04293 Da.

HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. In research involving novel oxadiazole derivatives, HRMS is routinely used to confirm that the synthesized product has the correct molecular formula, often with accuracy to within a few parts per million (ppm). researchgate.net

X-ray Crystallography of 1,2,5-Oxadiazole Derivatives

X-ray crystallography provides unambiguous proof of a molecule's structure by mapping electron density in its crystalline form. This technique reveals precise bond lengths, bond angles, and the three-dimensional arrangement of molecules relative to one another in the solid state. Although a specific crystal structure for this compound is not available in the reviewed literature, analysis of related structures provides significant insight into its likely solid-state characteristics.

The solid-state structure of this compound would be determined by a balance of intramolecular sterics and intermolecular forces.

Molecular Conformation: The conformation is largely defined by the torsion angle between the plane of the phenyl ring and the 1,2,5-oxadiazole ring. In many crystal structures of phenyl-substituted heterocycles, the two rings are nearly coplanar to maximize π-system conjugation, unless prevented by significant steric hindrance. mdpi.com

Intermolecular Packing: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, the key interactions would be:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor and can also act as an acceptor. This would likely lead to the formation of robust hydrogen-bonded networks, such as chains or dimers, which are common packing motifs for molecules with hydroxyl functionalities.

π-π Stacking: The presence of the aromatic phenyl ring allows for π-π stacking interactions, where parallel rings are offset from one another. These interactions are a significant cohesive force in the crystals of many aromatic compounds. cymitquimica.com

The combination of strong hydrogen bonding and π-stacking would likely result in a densely packed and thermally stable crystal structure.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) Studies

DFT is a widely-used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For many related oxadiazole derivatives, DFT studies using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)) have been employed to explore their molecular properties. ajchem-a.comnih.gov However, specific data for 3-Hydroxy-4-phenyl-1,2,5-oxadiazole is absent.

Electronic Structure and Molecular Orbitals

A DFT analysis of this compound would typically involve the calculation of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability and chemical reactivity. For instance, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), the HOMO-LUMO gap was calculated to be 4.4815 eV, indicating high kinetic stability. ajchem-a.com A similar investigation for this compound would reveal how the specific arrangement of atoms and the hydroxyl group influence its electronic characteristics and reactivity, but such data is not currently available.

Energetic Analysis of Reaction Pathways and Stability

Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the determination of the stability of reactants, products, and intermediates, as well as the activation energies of transition states. Such analyses for this compound could elucidate its formation mechanisms, potential tautomeric equilibria (between the hydroxy-oxadiazole and its oxadiazolone form), and decomposition pathways. While studies on other oxadiazoles (B1248032) have explored their thermal stability and reaction mechanisms, this information cannot be accurately extrapolated to the 1,2,5-oxadiazole isomer with its unique substitution pattern.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By correlating calculated frequencies with experimental spectra, a precise assignment of vibrational modes to specific bonds and functional groups can be achieved. For example, calculations on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole showed good agreement between experimental and computed vibrational frequencies. nih.gov A similar computational analysis for this compound would be invaluable for its structural characterization, but published reports containing this analysis are not found.

Ab Initio Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. Methods like Hartree-Fock (HF) are often used alongside DFT to provide a comparative analysis of molecular structures and properties. tandfonline.com While these methods have been applied to other heterocyclic systems, specific ab initio studies focused on this compound are not present in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface plots electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (rich in electrons, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack).

For related compounds like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, MEP analysis has identified the nitrogen atoms of the oxadiazole ring as the most negative region, suggesting they are the primary sites for electrophilic attack. ajchem-a.comnih.gov An MEP map for this compound would be essential to understand how the interplay between the phenyl ring, the hydroxyl group, and the 1,2,5-oxadiazole core dictates its sites of interaction, but such a specific analysis remains to be performed and published.

Intermolecular Interaction Analysis

Intermolecular interactions are fundamental in determining the solid-state properties of a molecular crystal, including its packing, stability, and polymorphism. For this compound, understanding these non-covalent forces is key to predicting its behavior in a crystalline environment.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties onto this surface, researchers can identify the types and relative significance of different contacts.

For compounds analogous to this compound, Hirshfeld surface analysis has revealed the prevalence of certain interactions. For instance, in the crystal structure of a related compound, 4-(4-chlorophenyl)-3-(2-methylphenyl)-5-methyl-1,2-oxazole, the analysis indicated that H···H (48.7%), H···C/C···H (22.2%), Cl···H/H···Cl (8.8%), H···O/O···H (8.2%), and H···N/N···H (5.1%) interactions are the most significant contributors to the crystal packing. gazi.edu.tr Similarly, for 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide, the dominant interactions were found to be H···H (47.6%), H···C/C···H (33.4%), and H···O/O···H (11.6%). researchgate.net

Based on these analogous systems, a Hirshfeld surface analysis of this compound would be expected to highlight the importance of hydrogen bonding involving the hydroxyl group (O-H···N or O-H···O contacts), as well as π-π stacking interactions from the phenyl ring. The two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of these interactions.

Table 1: Predicted Dominant Intermolecular Contacts for this compound Based on Analogous Compounds

| Interaction Type | Predicted Contribution |

| H···H | High |

| C···H/H···C | Significant |

| O···H/H···O | Significant (Hydrogen Bonding) |

| N···H/H···N | Moderate |

| C···C (π-π stacking) | Moderate |

Noncovalent interaction (NCI) analysis provides a complementary view to Hirshfeld surfaces by visualizing weak interactions in real space. This method is based on the electron density and its derivatives, allowing for the identification of attractive and repulsive forces between molecules.

In the context of oxadiazole derivatives, NCI plots would likely reveal key features for this compound. These would include:

Hydrogen Bonds: Strong, attractive interactions indicated by blue or green isosurfaces between the hydroxyl proton and a nearby acceptor atom (likely a nitrogen or oxygen on an adjacent molecule).

Van der Waals Interactions: Weaker, delocalized interactions appearing as broad, greenish isosurfaces, particularly around the phenyl ring and the oxadiazole core.

Steric Repulsion: Red-colored isosurfaces in areas of high electron density overlap, which are indicative of repulsive forces.

The combination of Hirshfeld and NCI analyses would provide a comprehensive picture of the forces governing the supramolecular assembly of this compound in the solid state.

Tautomerism Studies of this compound

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a critical consideration for this compound. The presence of the hydroxyl group adjacent to the oxadiazole ring allows for the existence of different tautomeric forms, which can have distinct chemical and physical properties.

The primary tautomeric equilibrium for this compound would involve the migration of the proton from the hydroxyl group to one of the nitrogen atoms of the oxadiazole ring, leading to a keto-like form. Computational studies on similar heterocyclic systems, such as 3-hydroxy-1,2,4-oxadiazole derivatives, have been employed to determine the relative stability of such tautomers in the gas phase and in solution. researchgate.net These studies often utilize density functional theory (DFT) calculations to evaluate the energetic landscape of the tautomerization process.

For this compound, the likely tautomeric forms are the hydroxy form (enol-like) and at least one oxo form (keto-like). The relative energies of these tautomers would be influenced by factors such as intramolecular hydrogen bonding, solvent effects, and the electronic nature of the phenyl substituent. Studies on related systems, like 7-hydroxy-8-(azophenyl)quinoline, have shown that some compounds can exist as a mixture of tautomers in solution. nih.gov Docking analyses of other heterocyclic compounds have also highlighted how tautomerism can significantly influence drug-receptor interactions by, for example, forming a crucial hydroxy group. researchgate.net

Table 2: Potential Tautomers of this compound

| Tautomer Name | Structural Description |

| This compound | Hydroxyl group attached to the oxadiazole ring. |

| 4-Phenyl-1,2,5-oxadiazol-3(2H)-one | Keto form with the proton on a ring nitrogen. |

Theoretical calculations would be instrumental in predicting the dominant tautomer under various conditions. This would involve calculating the relative Gibbs free energies of each tautomer and the transition state energies for their interconversion. Such studies are essential for a complete understanding of the chemical behavior of this compound.

Synthesis and Characterization of Derivatives and Analogues of 3 Hydroxy 4 Phenyl 1,2,5 Oxadiazole

Modification at the 3-Hydroxy Position

The hydroxyl group at the 3-position of the 1,2,5-oxadiazole ring is a key site for functionalization. Its reactivity is analogous to that of hydroxyl groups in other heterocyclic systems, allowing for common transformations like O-alkylation and O-acylation.

O-alkylation and O-acylation transform the hydroxyl group into ether and ester functionalities, respectively. These reactions are typically achieved by treating the parent compound with appropriate electrophilic reagents.

O-Alkylation: The synthesis of alkoxy derivatives can be accomplished through nucleophilic substitution reactions. For instance, the reaction of a hydroxyl-substituted oxadiazole with alkyl halides or sulfates in the presence of a base can yield the corresponding ether. While specific examples for 3-hydroxy-4-phenyl-1,2,5-oxadiazole are not extensively documented, analogous syntheses are well-established for other oxadiazole isomers. For example, 3-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-1,2,4-oxadiazol-5(4H)-ones have been synthesized, demonstrating the feasibility of introducing alkoxy groups into oxadiazole-containing structures. nih.gov The general approach for O-alkylation would involve deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide).

O-Acylation: The introduction of an acyl group to form an ester is another common modification. This can be achieved by reacting the hydroxyl compound with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. For example, the synthesis of (4-acyloxyphenyl)-linked 1,3,4-oxadiazole (B1194373) derivatives has been reported, showcasing the acylation of a phenolic hydroxyl group in a related scaffold. researchgate.net This suggests that this compound could similarly be converted to its O-acylated derivatives, such as 3-acetoxy-4-phenyl-1,2,5-oxadiazole, by reaction with acetic anhydride.

| Reaction Type | Reagents | Product Type | Analogous Example Isomer |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Alkoxy derivative | 1,2,4-Oxadiazole (B8745197) nih.gov |

| O-Acylation | Acyl chloride/anhydride, Base | Acyloxy derivative | 1,3,4-Oxadiazole researchgate.net |

Substitutions on the 4-Phenyl Ring

The phenyl ring at the 4-position is susceptible to electrophilic and nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The reactivity of the phenyl ring is influenced by the electronic nature of the 1,2,5-oxadiazole ring to which it is attached. The 1,2,5-oxadiazole ring is generally considered an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Conversely, it activates the phenyl ring for nucleophilic aromatic substitution, particularly at the ortho and para positions.

Common substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like N-chlorosuccinimide or bromine in the presence of a Lewis acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, though the deactivating nature of the oxadiazole ring can make these reactions challenging.

Furthermore, modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on halogenated or boronic acid-functionalized phenyl-oxadiazoles provide versatile routes to C-C and C-N bond formation. For instance, para-phenylene-linked 1,3,4-oxadiazole boronic acids are synthesized from aryl halides and subsequently used in cross-coupling reactions. mdpi.com This two-step strategy, involving initial halogenation of the phenyl ring followed by conversion to a boronic ester and subsequent cross-coupling, could be applied to 4-phenyl-1,2,5-oxadiazole to generate a variety of substituted analogues.

| Substitution Type | Typical Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | 3-Hydroxy-4-(nitrophenyl)-1,2,5-oxadiazole |

| Halogenation | Br₂, FeBr₃ | 3-Hydroxy-4-(bromophenyl)-1,2,5-oxadiazole |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst | 3-Hydroxy-4-(biphenyl)-1,2,5-oxadiazole |

Fused Ring Systems Containing the 1,2,5-Oxadiazole Moiety

The 1,2,5-oxadiazole ring can be annulated with other heterocyclic or carbocyclic rings to create fused systems with unique properties. The synthesis of these fused structures often involves starting with a disubstituted 1,2,5-oxadiazole and building the adjacent ring.

For example, nitrogen-rich fused ring systems have been synthesized from 5,6-diamino- nih.govCurrent time information in Bangalore, IN.nih.govoxadiazolo[3,4-b]pyrazine. nih.gov These complex structures, such as nih.govCurrent time information in Bangalore, IN.nih.govoxadiazolo[3,4-e] nih.govCurrent time information in Bangalore, IN.rsc.orgtriazolo[4,3-a]pyrimidines, are characterized by extensive hydrogen bonding and high planarity. nih.gov Another approach involves the Boulton–Katritzky rearrangement, where certain 3-heteroallyl-substituted 1,2,5-oxadiazoles can rearrange to form new five-membered heterocycles. thieme-connect.de

A notable example is the synthesis of nih.govCurrent time information in Bangalore, IN.nih.govoxadiazolo[3,4-d]pyridazine 1,5,6-trioxides from 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides using a mixture of nitric and trifluoroacetic acids. catalysis.ru Structural analysis of these fused systems by single-crystal X-ray diffraction reveals planar molecules with interesting bond lengths and angles, such as an unusually long intracyclic N-N bond in one derivative. catalysis.ru

Comparative Analysis with Other Oxadiazole Isomers (e.g., 1,2,4-oxadiazoles, 1,3,4-oxadiazoles)

Oxadiazoles (B1248032) are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. rsc.org Besides the 1,2,5-isomer (furazan), other common and stable isomers include 1,2,4-oxadiazole and 1,3,4-oxadiazole. rsc.orgnih.gov The unstable 1,2,3-isomer is the least explored. rsc.org

Structural and Electronic Properties: The arrangement of heteroatoms significantly influences the electronic properties, stability, and reactivity of the ring.

1,2,5-Oxadiazole: This isomer has vicinal nitrogen atoms. It is a π-excessive heterocycle with a dipole moment of 3.38 D. chemicalbook.com The ring is generally stable but can be susceptible to ring-opening reactions under certain conditions.

1,2,4-Oxadiazole: This isomer is characterized by low aromaticity and a weak O-N bond, making it prone to thermal or photochemical rearrangements. researchgate.net It is often used as a bioisostere for amides and esters in medicinal chemistry. organic-chemistry.org

1,3,4-Oxadiazole: This symmetrical isomer is thermally stable and possesses significant biological activity. nih.gov It is a common scaffold in pharmaceuticals and materials science due to its favorable pharmacokinetic properties and ability to engage in hydrogen bonding. acs.org

Synthesis: The synthetic routes to these isomers are distinct:

1,2,5-Oxadiazoles are commonly synthesized by the dehydration of α-dioximes or the deoxygenation of their N-oxides (furoxans). chemicalbook.com

1,2,4-Oxadiazoles are frequently prepared via the [3+2] cycloaddition of nitrile oxides with nitriles or by the cyclization of O-acyl amidoximes. researchgate.netorganic-chemistry.org

1,3,4-Oxadiazoles are typically synthesized by the oxidative cyclization of acylhydrazones or the dehydration of 1,2-diacylhydrazines. organic-chemistry.org

Reactivity and Applications: The different isomers exhibit varied reactivity and are explored for different applications.

1,2,5-Oxadiazoles and their derivatives are investigated as vasodilating agents, carbonic anhydrase inhibitors, and high-energy density materials. rsc.orgacs.org The ring itself is relatively unreactive towards electrophiles and nucleophiles, but nucleophilic substitution can occur if a good leaving group is present. thieme-connect.de

1,2,4-Oxadiazoles are prominent in drug discovery, with applications as anti-inflammatory, antimicrobial, and neuroprotective agents. organic-chemistry.org Their susceptibility to nucleophilic attack and ring rearrangement is a key feature of their chemistry. chim.it

1,3,4-Oxadiazoles are widely used in medicinal chemistry for their diverse biological activities, including anticancer and antibacterial properties. Current time information in Bangalore, IN.acs.orgnih.gov They are also utilized in materials science as electron-transporting and hole-blocking materials in OLEDs. nih.gov

| Feature | 1,2,5-Oxadiazole (Furazan) | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |

| Structure | Symmetrical N-O-N arrangement | Asymmetrical O-N-C-N arrangement | Symmetrical N-C-O-C-N arrangement |

| Relative Stability | Generally stable | Less stable, prone to rearrangement researchgate.net | Thermally very stable nih.gov |

| Common Synthesis | Dehydration of α-dioximes chemicalbook.com | Cycloaddition of nitrile oxides to nitriles organic-chemistry.org | Dehydration of diacylhydrazines |

| Key Applications | High-energy materials, vasodilators rsc.orgacs.org | Drug discovery (amide/ester bioisostere) organic-chemistry.org | Medicinal chemistry, OLEDs nih.govacs.org |

Q & A

Q. What synthetic routes are available for 3-Hydroxy-4-phenyl-1,2,5-oxadiazole, and what parameters influence yield?

The compound can be synthesized via nitrosation reactions using NaNO₂ under reflux conditions. Key parameters include solvent choice (e.g., DMSO for solubility), reaction time (e.g., 18 hours for cyclization), and purification methods (e.g., crystallization with water-ethanol mixtures). Yields around 50–65% are typical, with variations depending on substituent reactivity and stoichiometric ratios .

Q. Which spectroscopic and analytical methods validate the structural integrity of this compound?

- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 7.5–7.8 ppm and hydroxymethyl groups at δ 4.75 ppm) .

- Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 62.8%, H: 3.7%, N: 17.4%) .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., orthorhombic lattice with Z = 4) .

Q. What safety protocols are critical during experimental handling?

Use PPE (gloves, goggles), work in fume hoods, and consult Safety Data Sheets (SDS) for toxicity data. No specific hazards are classified, but general oxadiazole precautions apply (e.g., avoiding inhalation) .

Advanced Research Questions

Q. How can molecular docking predict the antiviral potential of this compound derivatives?

Using software like MOE 2015.10, dock the compound against viral targets (e.g., SARS-CoV-2 Mpro, PDB: 6LU7). Analyze binding energies (e.g., −7.8 kcal/mol for 6LU7) and interactions (hydrogen bonds with catalytic residues like His41, π-stacking with Phe140). Validate predictions with in vitro protease inhibition assays .

Q. What strategies resolve discrepancies between computational binding scores and experimental bioactivity?

- Solvent effects : Include implicit solvent models (e.g., Generalized Born) to mimic physiological conditions.

- Protein flexibility : Use ensemble docking to account for conformational changes.

- Experimental validation : Perform dose-response assays (e.g., IC₅₀) to correlate docking scores with inhibition potency .

Q. How do substituents on the oxadiazole ring modulate energetic and pharmacological properties?

- Electron-withdrawing groups (e.g., −NO₂) : Enhance thermal stability (DSC onset >200°C) and detonation velocity (e.g., 9046 m/s for RDX analogs) .

- Hydrophobic substituents (e.g., phenyl) : Improve blood-brain barrier penetration (logP >2) and NO-donating capacity, critical for neuroprotective or antitubercular activity .

Q. What mechanistic insights explain the NO-donating behavior of furoxan derivatives like this compound?

The 1,2,5-oxadiazole 2-oxide moiety undergoes redox cycling in biological systems, releasing nitric oxide (NO) via thiol-mediated pathways. This mechanism is linked to antimicrobial and vasodilatory effects, with NO flux quantified via Griess assay .

Data Contradiction Analysis

Q. How to address conflicting results in thermal stability studies of oxadiazole-based energetic materials?

- Method calibration : Ensure DSC heating rates (e.g., 10°C/min) and sample purity (≥95% by HPLC).

- Crystallinity effects : Compare single-crystal vs. polycrystalline samples, as defects lower decomposition thresholds .

Q. Why might in silico binding scores fail to correlate with in vitro antiviral activity?

- Off-target effects : Screen against unrelated proteins (e.g., human kinases) to assess selectivity.

- Metabolic instability : Evaluate microsomal stability (e.g., t₁/₂ in liver microsomes) to identify rapid degradation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMSO | Enhances cyclization rate |

| Reaction Time | 18–24 hours | Prevents intermediate hydrolysis |

| Purification | Water-ethanol (1:1) | Removes unreacted hydrazides |

Q. Table 2. Docking Scores Against Viral Targets

| Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| 6LU7 (SARS-CoV-2 Mpro) | −7.79 | His41 (H-bond), Phe140 (π-π) |

| 2GTB (SARS-CoV PLpro) | −6.78 | Asn142 (H-bond), Glu166 (π-H) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.